molecular formula C10H7F2N3 B7899800 6-(3,4-Difluorophenyl)pyrazin-2-amine

6-(3,4-Difluorophenyl)pyrazin-2-amine

Cat. No.: B7899800
M. Wt: 207.18 g/mol
InChI Key: XQFAEHMYTGHWBE-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)pyrazin-2-amine is a chemical compound characterized by the presence of a pyrazine ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Difluorophenyl)pyrazin-2-amine typically involves the reaction of 3,4-difluoroaniline with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 6-(3,4-Difluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(3,4-Difluorophenyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

  • 6-(3,5-Difluorophenyl)pyrazin-2-amine
  • 6-(2,4-Difluorophenyl)pyrazin-2-amine
  • 6-(3,4-Dichlorophenyl)pyrazin-2-amine

Comparison: 6-(3,4-Difluorophenyl)pyrazin-2-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Properties

IUPAC Name

6-(3,4-difluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFAEHMYTGHWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=N2)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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